molecular formula C13H20ClNO2 B1416788 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1396964-02-5

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride

Cat. No. B1416788
CAS RN: 1396964-02-5
M. Wt: 257.75 g/mol
InChI Key: RIURKBAUEGFJPO-UHFFFAOYSA-N
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Description

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride, also known as Gabapentin hydrochloride, is a medication used to treat seizures, neuropathic pain, and restless legs syndrome. It was first approved by the FDA in 1993 and has since become a widely used drug.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression and function. It can be used to modify proteins or peptides, thereby aiding in the identification and quantification of proteins within a complex biological sample .

Organic Synthesis

In the realm of organic chemistry, this compound finds its application as a building block for the synthesis of more complex molecules. Its benzylic amine moiety is particularly useful for creating new chemical entities through reactions such as nucleophilic substitution or free radical reactions .

Medicinal Chemistry

Researchers in medicinal chemistry may employ this compound in the design and development of new therapeutic agents. Its structure could be incorporated into potential drug candidates, especially those targeting neurological pathways, due to its resemblance to amino acid derivatives .

Agricultural Chemistry

While specific applications in agriculture are not directly cited, compounds like 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride could be explored for the development of novel agrochemicals, such as pesticides or plant growth regulators, given their organic nature and potential for bioactivity .

Industrial Applications

In industrial settings, this compound could be investigated for its utility in the synthesis of polymers or as a precursor to materials with unique properties, such as enhanced durability or chemical resistance .

Environmental Science

Environmental scientists might find this compound useful in studying the degradation of organic compounds in ecosystems or in the development of methods for the remediation of contaminated sites, owing to its organic structure and potential for interaction with environmental factors .

Biochemistry Research

This compound is significant in biochemistry for its role as a reactant in the synthesis of N-aryl amino butanoic acids and other derivatives. These synthesized compounds can be pivotal in understanding enzyme mechanisms, receptor-ligand interactions, and metabolic pathways .

Pharmacology

In pharmacology, the compound could be used to study drug-receptor interactions, particularly in the central nervous system. Its structure allows for the exploration of its binding affinity and efficacy at various receptor sites, which is crucial for drug discovery and development .

properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-9(2)12(13(15)16)14-8-11-6-4-5-10(3)7-11;/h4-7,9,12,14H,8H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIURKBAUEGFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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